molecular formula C22H12N4O B5837008 2-CYANO-3-[3-(2-QUINOXALINYL)PHENOXY]PHENYL CYANIDE

2-CYANO-3-[3-(2-QUINOXALINYL)PHENOXY]PHENYL CYANIDE

Cat. No.: B5837008
M. Wt: 348.4 g/mol
InChI Key: LJWKRFACEQDQQA-UHFFFAOYSA-N
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Description

2-CYANO-3-[3-(2-QUINOXALINYL)PHENOXY]PHENYL CYANIDE is a complex organic compound that features a quinoxaline moiety, which is a nitrogen-containing heterocyclic compound. Quinoxaline derivatives are known for their significant biological activities, including antifungal, antibacterial, antiviral, and antimicrobial properties

Chemical Reactions Analysis

2-CYANO-3-[3-(2-QUINOXALINYL)PHENOXY]PHENYL CYANIDE undergoes various chemical reactions, including:

Scientific Research Applications

2-CYANO-3-[3-(2-QUINOXALINYL)PHENOXY]PHENYL CYANIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 2-CYANO-3-[3-(2-QUINOXALINYL)PHENOXY]PHENYL CYANIDE exerts its effects involves interactions with various molecular targets. The quinoxaline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit enzymes involved in critical biological pathways, leading to antimicrobial and anticancer effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Properties

IUPAC Name

3-(3-quinoxalin-2-ylphenoxy)benzene-1,2-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12N4O/c23-12-16-6-4-10-22(18(16)13-24)27-17-7-3-5-15(11-17)21-14-25-19-8-1-2-9-20(19)26-21/h1-11,14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJWKRFACEQDQQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C3=CC(=CC=C3)OC4=CC=CC(=C4C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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